4-[(4-Chlorophenyl)sulfanyl]-2-(4-methylphenyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Chlorophenyl)sulfanyl]-2-(4-methylphenyl)-1,3-thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiazole ring substituted with a 4-chlorophenyl group and a 4-methylphenyl group, making it a valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-2-(4-methylphenyl)-1,3-thiazole typically involves the reaction of 4-chlorobenzenethiol with 4-methylbenzaldehyde in the presence of a base, followed by cyclization with a suitable reagent to form the thiazole ring. Common reagents used in this synthesis include thionyl chloride and triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)sulfanyl]-2-(4-methylphenyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly at the positions ortho and para to the substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation using reagents like bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-[(4-Chlorophenyl)sulfanyl]-2-(4-methylphenyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]-2-(4-methylphenyl)-1,3-thiazole involves its interaction with various molecular targets. The compound can inhibit enzymes or interfere with cellular processes, leading to its biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-1,3-thiazole
- 4-[(4-Methylphenyl)sulfanyl]-2-phenyl-1,3-thiazole
- 4-[(4-Chlorophenyl)sulfanyl]-2-(4-methoxyphenyl)-1,3-thiazole
Uniqueness
4-[(4-Chlorophenyl)sulfanyl]-2-(4-methylphenyl)-1,3-thiazole is unique due to the presence of both 4-chlorophenyl and 4-methylphenyl groups, which can enhance its biological activity and specificity compared to other thiazole derivatives. The combination of these substituents may result in improved pharmacokinetic properties and target selectivity .
Properties
Molecular Formula |
C16H12ClNS2 |
---|---|
Molecular Weight |
317.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-2-(4-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C16H12ClNS2/c1-11-2-4-12(5-3-11)16-18-15(10-19-16)20-14-8-6-13(17)7-9-14/h2-10H,1H3 |
InChI Key |
ISZFFIPZCAEJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.